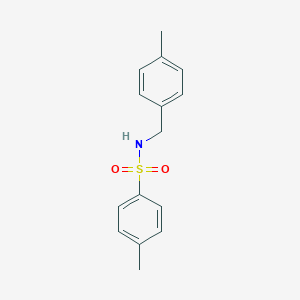

4-methyl-N-(4-methylbenzyl)benzenesulfonamide

説明

The compound “4-methyl-N-(4-methylbenzyl)benzenesulfonamide” is a type of sulfonamide . Sulfonamides are a biologically significant class of drugs, often referred to as 'sulfa drugs’ . They are used in modern medicine to treat various infectious diseases such as malaria, tuberculosis, HIV, and many more by targeting the dihydropteroate synthase (DHPS) pathway . They also exhibit remarkable antitumor, anticancer, and antithyroid activities among others .

Synthesis Analysis

The compound was synthesized via a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . Sulfonamides are commonly synthesized by a mechanism analogous to the nucleophilic acyl-substitution reaction between an electrophile and a nucleophilic amine . The most efficient method for synthesizing these compounds is by the sulfonylation of amines using either sulfonyl halides or sulfonic acids as electrophiles .Molecular Structure Analysis

The molecular formula of the compound is C15H17NO2S . In the crystal structure, N—H O hydrogen bonds link the molecules, forming ribbons running along the b-axis direction . One of the aromatic rings hosts two intermolecular C—H interactions that link these hydrogen-bonded ribbons into a three-dimensional network .Physical And Chemical Properties Analysis

The molecular weight of the compound is 275.37 .科学的研究の応用

Photodynamic Therapy for Cancer Treatment : A study by Pişkin, Canpolat, and Öztürk (2020) explored new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit useful properties for photodynamic therapy, a cancer treatment method, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial Agents : Abbasi et al. (2015) synthesized N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, showing potent antibacterial properties and moderate enzyme inhibition. This research highlights the potential of such compounds as antibacterial agents (Abbasi et al., 2015).

Material Science Applications : The work by Ceylan et al. (2015) involved the synthesis and characterization of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide, including analysis using various spectroscopic techniques. This research contributes to the development of materials with specific structural and spectroscopic properties (Ceylan et al., 2015).

Carbonic Anhydrase Inhibition for Medical Applications : Gul et al. (2016) synthesized a series of benzenesulfonamides and tested them for their inhibition of human carbonic anhydrase, an enzyme with several physiological roles. Some derivatives showed strong inhibition, making them of interest for further medical applications (Gul et al., 2016).

Solid-Phase Synthesis Applications : Fülöpová and Soural (2015) reviewed the use of polymer-supported benzenesulfonamides in solid-phase synthesis, emphasizing their role in the synthesis of diverse chemical structures (Fülöpová & Soural, 2015).

作用機序

Target of Action

The primary target of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is the ATPase activity of skeletal myosin II subfragment 1 (S1) . This compound is structurally similar to N-benzyl-p-toluene sulfonamide (BTS), which is known to be a potent and specific inhibitor of this target . The inhibition of ATPase activity in myosin II S1 plays a significant role in the study of muscle contraction .

Mode of Action

4-methyl-N-(4-methylbenzyl)benzenesulfonamide interacts with its target by inhibiting the ATPase activity of skeletal myosin II S1 . This inhibition results in the disruption of muscle contraction, as ATPase activity is crucial for this process .

Biochemical Pathways

The compound affects the dihydropteroate synthase (DHPS) pathway . This pathway is targeted by many sulfonamides, a class of drugs to which 4-methyl-N-(4-methylbenzyl)benzenesulfonamide belongs . The inhibition of the DHPS pathway can lead to the treatment of various infectious diseases .

Result of Action

The molecular and cellular effects of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide’s action include the inhibition of ATPase activity in skeletal myosin II S1, leading to the disruption of muscle contraction . Additionally, by targeting the DHPS pathway, it can potentially treat various infectious diseases .

特性

IUPAC Name |

4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-12-3-7-14(8-4-12)11-16-19(17,18)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHVKXMAFORRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356855 | |

| Record name | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10504-92-4 | |

| Record name | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

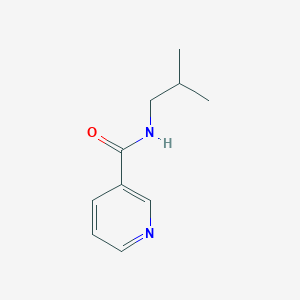

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

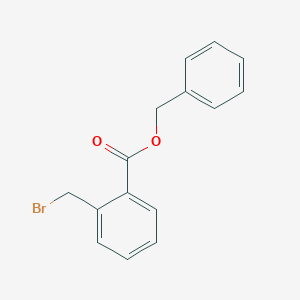

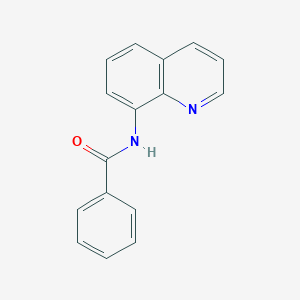

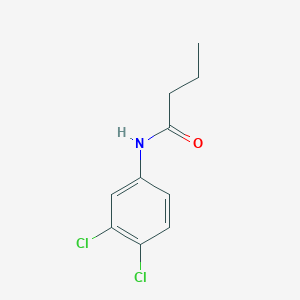

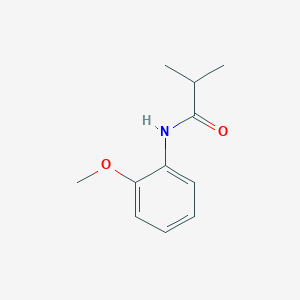

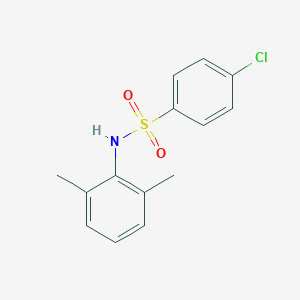

Feasible Synthetic Routes

Q & A

Q1: What are the key intermolecular interactions observed in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide?

A1: The crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide reveals the presence of both N—H⋯O and C—H⋯π interactions. [] These interactions play a crucial role in linking the molecules together, resulting in the formation of a complex three-dimensional network structure within the crystal lattice. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)